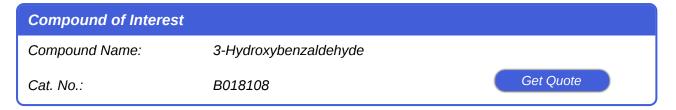


Spectroscopic Profile of 3-Hydroxybenzaldehyde: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3- Hydroxybenzaldehyde** (m-hydroxybenzaldehyde), a key aromatic building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **3- Hydroxybenzaldehyde**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of **3-Hydroxybenzaldehyde** exhibits distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. The chemical shifts are influenced by the solvent used for analysis.



| Assignment | Chemical Shift (δ) in DMSO-d ₆ (ppm)[1] | Chemical Shift (δ) in CDCl ₃ (ppm)[1] |
|------------------------|--|--|
| Aldehyde Proton (-CHO) | 9.938 | 9.930 |
| Hydroxyl Proton (-OH) | 10.0 | 6.72 |
| Aromatic Protons | 7.131 - 7.434 | 7.20 - 7.62 |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) in DMSO-d ₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |
|----------------|---|-----------------------------------|
| C=O (Aldehyde) | 192.9 | 191.2 |
| С-ОН | 158.2 | 155.8 |
| С-СНО | 137.6 | 137.2 |
| Aromatic CH | 115.0, 122.3, 123.5, 130.2 | 114.9, 122.9, 124.1, 130.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3-Hydroxybenzaldehyde**. The key vibrational frequencies correspond to the hydroxyl, carbonyl, and aromatic moieties.

| Vibrational Mode | Frequency (cm ⁻¹) |
|------------------------|-------------------------------|
| O-H stretch (phenolic) | 3400-3100 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (aldehyde) | ~1700 |
| C=C stretch (aromatic) | 1600-1450 |

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern. The molecular weight of **3-Hydroxybenzaldehyde** is 122.12 g/mol .[2][3]

| Ion | m/z Ratio | Description |
|----------------------|-----------|------------------------------------|
| [M]+ | 122 | Molecular Ion |
| [M-H] ⁺ | 121 | Loss of a hydrogen radical |
| [M-CHO] ⁺ | 93 | Loss of the formyl group |
| [C5H5]+ | 65 | Fragmentation of the aromatic ring |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-25 mg of 3-Hydroxybenzaldehyde for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[4]
- To ensure a homogeneous solution, gently vortex or sonicate the mixture.
- If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[5]
- The final sample height in the NMR tube should be approximately 4-5 cm.[4]
- Cap the NMR tube and wipe the exterior with a lint-free tissue.[4]



Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.
- Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):[6]

- Dissolve a small amount (a few milligrams) of **3-Hydroxybenzaldehyde** in a volatile solvent like methylene chloride or acetone.[6]
- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
- Using a pipette, apply a drop of the solution to the center of the salt plate.
- Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[6]

Data Acquisition:

- Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
- Acquire the background spectrum of the empty instrument.
- Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

• Introduce a small amount of the **3-Hydroxybenzaldehyde** sample into the mass spectrometer. For solid samples, this is often done using a direct insertion probe which is heated to vaporize the sample into the ion source.[7]

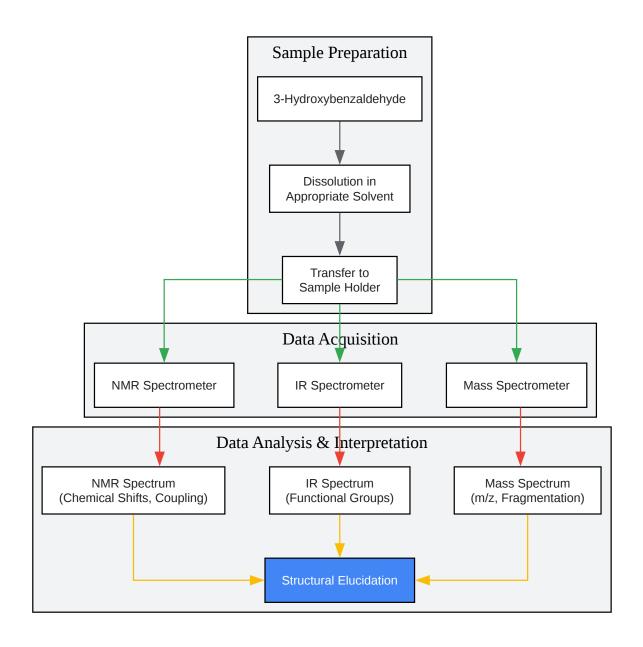
Ionization and Analysis:

- In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.[8]
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer, using a magnetic or electric field, separates the ions based on their mass-to-charge (m/z) ratio.[7][9]
- The separated ions are detected by a detector, which measures their abundance.
- The data system records the abundance of each ion as a function of its m/z ratio, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Hydroxybenzaldehyde**.





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